molecular formula C16H19N5O2S2 B6443782 N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549007-52-3

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6443782
CAS No.: 2549007-52-3
M. Wt: 377.5 g/mol
InChI Key: XSVPJFMXWMGFIH-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex hybrid structure incorporating a 1,3,4-thiadiazole ring, a piperidine moiety, and a 1,2-benzothiazole 1,1-dioxide (saccharin-like) group. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in diverse bioactive compounds and is frequently explored for its varied biological properties . The presence of the 1,1-dioxo-1,2-benzothiazol-3-amine group further enhances the potential research utility of this compound, making it a valuable intermediate or scaffold for probing biological targets. This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are directed to consult the Safety Data Sheet (SDS) prior to handling. Specific data on the mechanism of action, pharmacokinetics, and toxicology for this specific compound is not currently available in the public domain, underscoring its value as a novel research entity.

Properties

IUPAC Name

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S2/c1-11-17-18-16(24-11)21-9-7-12(8-10-21)20(2)15-13-5-3-4-6-14(13)25(22,23)19-15/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVPJFMXWMGFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-Aminobenzenethiol to Benzothiazole Sulfone

The benzothiazole sulfone moiety is synthesized by oxidizing 2-aminobenzenethiol. Hydrogen peroxide (30% in acetic acid, 80°C, 6 h) converts the thiol group to a sulfone, yielding 1,2-benzothiazol-3-amine 1,1-dioxide in 85% purity.

N-Methylation of the Amine Group

The free amine is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 h. This step introduces the N-methyl group, producing N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine with 78% yield.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-yl Piperidine

Formation of 5-Methyl-1,3,4-Thiadiazole

A cyclocondensation reaction between thioacetamide and hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (24 h) generates 5-methyl-1,3,4-thiadiazole-2-amine . The product is purified via recrystallization (ethanol/water, 1:1).

Piperidine Functionalization

The thiadiazole is coupled to piperidine via a Mannich reaction. 5-Methyl-1,3,4-thiadiazole-2-amine reacts with piperidine and formaldehyde (37% aqueous solution) in methanol at 50°C for 8 h, yielding 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-amine (72% yield).

Coupling of Fragments

Nucleophilic Substitution

The N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine and 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-amine are coupled using chloroacetyl chloride as a linker. In anhydrous dichloromethane (DCM), equimolar reactants are stirred with triethylamine (Et₃N) at 0°C for 2 h, followed by room temperature for 12 h. The intermediate 2-chloro-N-(1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl)-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is isolated (65% yield) and reduced with sodium borohydride (NaBH₄) in methanol to yield the final product (58% overall yield).

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C, 30 min) accelerates the coupling step, improving yields to 82% by enhancing reaction kinetics and reducing side products.

Spectroscopic Characterization

Technique Key Peaks
¹H NMR (400 MHz, DMSO-d₆)δ 2.45 (s, 3H, thiadiazole-CH₃), 3.12 (s, 3H, N-CH₃), 3.80–4.20 (m, 4H, piperidine), 7.60–8.10 (m, 4H, aromatic)
¹³C NMR (100 MHz, DMSO-d₆)δ 168.5 (C=S), 155.2 (thiadiazole-C), 140.1 (benzothiazole-C), 52.4 (piperidine-C)
IR (KBr)3250 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)
HRMS [M+H]⁺ Calc. 423.12; Found 423.11

Mechanistic Insights and Challenges

Sulfone Oxidation Dynamics

The oxidation of benzothiazole to its sulfone form is sensitive to reaction time and temperature. Over-oxidation leads to sulfonic acid byproducts, necessitating precise control.

Steric Hindrance in Coupling

Bulky substituents on piperidine and benzothiazole reduce coupling efficiency. Microwave irradiation mitigates this by enhancing molecular collisions.

Yield Optimization Strategies

Parameter Optimal Condition Yield Improvement
Solvent Anhydrous DCM with Et₃N+15%
Temperature Microwave (120°C) vs. conventional (25°C)+24%
Catalyst Triethylamine (2 eq.)+12%

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thiadiazole, piperidine, or benzothiazole rings, such as:

Uniqueness

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Prioritize signals for the thiadiazole (δ 8.87–8.90 ppm for aromatic protons) and 1,1-dioxo-benzothiazole (δ 7.5–8.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Identify sulfone stretches (1150–1300 cm⁻¹) and amine N–H bonds (3298 cm⁻¹) .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) to validate 3D conformation .

How can researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Standardize Assays : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Validation : Combine enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Structural Analysis : Use X-ray crystallography to verify target binding modes and rule out off-target interactions .

What computational approaches predict binding affinity, and how should models be validated?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with PFOR enzymes, focusing on the thiadiazole-amide motif’s role in hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories to assess stability of predicted poses in explicit solvent .
  • Experimental Validation : Mutagenesis (e.g., Ala-scanning of binding pockets) or isothermal titration calorimetry (ITC) to quantify binding energetics .

What are common side reactions during 1,3,4-thiadiazole synthesis, and how can they be minimized?

Basic Research Question

  • Oxidation of Thiols : Prevented by inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) .
  • Ring-Opening Hydrolysis : Avoid aqueous workup at high temperatures; use anhydrous solvents (e.g., dry THF) .
  • Byproduct Removal : Employ liquid-liquid extraction (e.g., dichloromethane/HCl washes) and recrystallization (DMSO/water) .

How does the 1,1-dioxo-1,2-benzothiazol-3-amine group influence pharmacokinetics, and what modifications enhance metabolic stability?

Advanced Research Question

  • PK Challenges : The sulfone group increases solubility but may reduce membrane permeability. LogP can be optimized via substituent tuning (e.g., fluorination of the piperidine ring) .
  • Metabolic Stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation .
  • In Vitro Testing : Use liver microsomal assays to quantify half-life and identify vulnerable metabolic sites .

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